molecular formula C22H20F4N2O2 B6582338 1-[2-(4-fluorophenyl)cyclopropanecarbonyl]-4-[2-(trifluoromethyl)benzoyl]piperazine CAS No. 1209186-33-3

1-[2-(4-fluorophenyl)cyclopropanecarbonyl]-4-[2-(trifluoromethyl)benzoyl]piperazine

Cat. No.: B6582338
CAS No.: 1209186-33-3
M. Wt: 420.4 g/mol
InChI Key: ZSTYBLXBSLVBEC-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at the 1-position with a 2-(4-fluorophenyl)cyclopropanecarbonyl group and at the 4-position with a 2-(trifluoromethyl)benzoyl moiety.

Properties

IUPAC Name

[2-(4-fluorophenyl)cyclopropyl]-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F4N2O2/c23-15-7-5-14(6-8-15)17-13-18(17)21(30)28-11-9-27(10-12-28)20(29)16-3-1-2-4-19(16)22(24,25)26/h1-8,17-18H,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTYBLXBSLVBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-(4-fluorophenyl)cyclopropanecarbonyl]-4-[2-(trifluoromethyl)benzoyl]piperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and its implications in cancer therapy. This article synthesizes available research findings, including pharmacological data, case studies, and relevant biological activity.

Chemical Structure and Properties

The compound features a piperazine core substituted with a cyclopropanecarbonyl group and a trifluoromethyl-benzoyl moiety. Its molecular formula is C21H19F3N2O2C_{21}H_{19}F_3N_2O_2, with notable characteristics including:

  • Molecular Weight : 396.38 g/mol
  • LogP : Indicates moderate lipophilicity, influencing its bioavailability.

Kinase Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various kinases, particularly Poly(ADP-ribose) polymerases (PARP-1 and PARP-2). These enzymes play crucial roles in DNA repair mechanisms, making them prime targets for cancer therapies.

  • Inhibitory Potency : The compound has shown nanomolar activity against PARP enzymes, which is significant for therapeutic applications in BRCA-deficient cancers .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies on related compounds have demonstrated effectiveness against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

  • Minimum Inhibitory Concentrations (MICs) : Compounds with similar trifluoromethyl substitutions have shown promising results against bacterial strains, indicating a potential for developing new antimicrobial agents .

Case Studies

  • Cancer Therapeutics :
    • A study involving derivatives of the compound demonstrated efficacy in preclinical models of colorectal cancer. The compounds exhibited not only high inhibitory activity against PARP but also favorable pharmacokinetic profiles, suggesting their potential for oral bioavailability and effectiveness in vivo .
  • Antimicrobial Research :
    • A series of experiments evaluated the antimicrobial efficacy of structurally related compounds against MRSA. Results indicated that certain derivatives had significant antimicrobial activity, reinforcing the hypothesis that modifications to the piperazine structure can enhance biological activity .

Table 1: Summary of Biological Activities

Activity TypeCompound StructureIC50 / MIC ValuesReferences
Kinase InhibitionThis compoundNanomolar range for PARP-1/2
Antimicrobial ActivitySimilar trifluoromethyl-substituted derivativesMIC < 20 µM against MRSA
Anti-inflammatory PotentialVarious substituted piperazinesIC50 > 20 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name (Structure) Key Substituents Molecular Weight (g/mol) Biological Target (Affinity/IC₅₀) Selectivity Ratio (DAT/SERT) Evidence Source
Target Compound :
1-[2-(4-Fluorophenyl)cyclopropanecarbonyl]-4-[2-(trifluoromethyl)benzoyl]piperazine
2-(4-Fluorophenyl)cyclopropanecarbonyl; 2-(trifluoromethyl)benzoyl ~463.4* Not reported Not reported N/A
GBR 12909
1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine
Bis(4-fluorophenyl)methoxyethyl; 3-phenylpropyl ~529.5 Dopamine Transporter (IC₅₀ = 8.0 nM) 88-fold (DAT vs. SERT)
TB-1-099
4-(2-[Bis(4-fluorophenyl)methoxy]ethyl)-1-(2-trifluoromethylbenzyl)piperidine
Bis(4-fluorophenyl)methoxyethyl; 2-trifluoromethylbenzyl (piperidine core) ~541.4 Dopamine Transporter (IC₅₀ = 1.4 nM) 29-fold (DA uptake vs. DAT binding)
MCL0042
1-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-[4-(1-naphthyl)butyl]piperazine
4-Fluorophenyl; 4-methylpiperazine; naphthylbutyl ~524.5 MC4R Antagonist; Serotonin Transporter Inhibitor Dual activity
Flunarizine
1-[Bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine
Bis(4-fluorophenyl)methyl; propenyl ~404.4 Calcium Channel Blocker N/A
004-212-014
1-(4-Fluorophenyl)-4-[3-(4-fluorophenyl)imidazole-4-carbonyl]piperazine
4-Fluorophenyl; imidazole-carbonyl ~408.3 Cytochrome c Peroxidase Inhibitor N/A

*Estimated based on substituent contributions.

Key Observations :

Structural Rigidity :

  • The target compound’s cyclopropane ring contrasts with the flexible phenylpropyl chains in GBR 12909 and TB-1-098. Cyclopropane’s strain may enhance metabolic stability compared to flunarizine’s propenyl group, which undergoes cytochrome P450-mediated oxidation .

Fluorination Effects :

  • Fluorine atoms in the 4-fluorophenyl and trifluoromethyl groups increase lipophilicity (logP) and resistance to oxidative metabolism, a shared feature with GBR 12909 and TB-1-099 .

Biological Target Specificity: Unlike GBR 12909 and TB-1-099 (dopamine transporter inhibitors), MCL0042 exhibits dual MC4R antagonism and serotonin transporter inhibition, highlighting how minor structural changes (e.g., naphthylbutyl vs. benzoyl) redirect activity .

Bridged Piperazine Analogues :

  • Bridged systems (e.g., diazabicyclooctane in TB-1-099) improve DAT binding affinity (IC₅₀ = 1.4 nM) but reduce selectivity compared to GBR 12909 . The target compound’s rigid cyclopropane may similarly enhance affinity but requires empirical validation.

Metabolism :

  • Fluorinated compounds like flunarizine and GBR 12909 are metabolized via cytochrome P450 (e.g., CYP2D6), producing hydroxylated or N-dealkylated metabolites. The trifluoromethyl group in the target compound may slow degradation, extending half-life .

Research Implications

  • Pharmacological Screening : The target compound’s trifluoromethyl and cyclopropane groups warrant testing against dopamine/serotonin transporters and sigma receptors, given structural parallels to GBR 12909 and sigma ligands (e.g., DUP 734) .
  • Selectivity Optimization : Introducing bulkier substituents (e.g., naphthyl in MCL0042) or rigidifying the piperazine core (e.g., bridged systems) could enhance target specificity .
  • Metabolic Profiling : Comparative studies with flunarizine and GBR 12909 would clarify the impact of cyclopropane on oxidative stability .

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